Cyanidin 3-(6''-acetylglucoside)

Intestinal absorption Caco-2 monolayer Transport kinetics

Sourcing a validated Cyanidin 3-(6''-acetylglucoside) reference standard for anthocyanin method development or wine authenticity testing often involves long lead times. This acetylated anthocyanin resolves that bottleneck with ready availability. - Demonstrates significantly higher Caco-2 trans-epithelial transport rates vs. non-acylated Cyanidin 3-glucoside (p < 0.05), enabling accurate in vitro bioavailability modeling. - Withstands thermal processing up to ≥100 °C under PLE with less degradation than non-acylated glucosides, serving as a resilient marker for industrial process validation. - Enables unambiguous MS/MS spectral library construction for protected designation of origin (PDO) wine compliance and fraud detection. Supplied as a characterized reference material for analytical method validation and metabolomics studies.

Molecular Formula C23H23O12+
Molecular Weight 491.4 g/mol
Cat. No. B1255141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanidin 3-(6''-acetylglucoside)
Molecular FormulaC23H23O12+
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
InChIInChI=1S/C23H22O12/c1-9(24)32-8-18-19(29)20(30)21(31)23(35-18)34-17-7-12-14(27)5-11(25)6-16(12)33-22(17)10-2-3-13(26)15(28)4-10/h2-7,18-21,23,29-31H,8H2,1H3,(H3-,25,26,27,28)/p+1/t18-,19-,20+,21-,23-/m1/s1
InChIKeyHBXXDBKJLPLXPR-ZFVIQDPVSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanidin 3-(6''-acetylglucoside) Research Procurement Guide


Cyanidin 3-(6''-acetylglucoside) (CAS 133080-31-6; C₂₃H₂₃O₁₂⁺; monoisotopic mass 491.118951 Da) is a mono-acylated anthocyanin consisting of a cyanidin aglycone core O-glycosidically linked at the 3-position to a 6-O-acetyl-β-D-glucopyranosyl moiety [1]. It functions as a plant metabolite found in grapes, blueberries, chives, and red wine, where it serves as a minor but chemotaxonomically informative pigment [2]. As an acetylated derivative, it occupies an intermediate structural niche between simple non-acylated cyanidin 3-glucoside and more complex hydroxycinnamoyl-acylated anthocyanins, making it a critical reference standard for analytical method validation and comparative structure–property studies [3].

Workflow LC-MS anthocyanin profiling and method validation
Use Context Grape/wine authenticity and hybrid detection
Selection Acetylated cyanidin analytical standard for transport studies

Why Cyanidin 3-Glucoside Is Not a Substitute


The 6''-O-acetyl substitution on the glucosyl ring fundamentally alters polarity, chromatographic retention, collision-induced dissociation (CID) fragmentation, and biomembrane transport kinetics relative to the non-acylated Cyanidin 3-glucoside [1]. In Caco-2 intestinal cell models, acylated anthocyanins exhibited significantly higher transport rates than their unacylated counterparts (acylation > acetylation > unacylated; p < 0.05), meaning that in vitro bioavailability or permeability data obtained with the simple glucoside cannot be extrapolated to the acetylated form [2]. Furthermore, the acetyl ester renders the compound more lipophilic (XlogP ≈ 0.00 vs. the more polar glucoside), changing its co-pigmentation behaviour, thermal degradation kinetics, and susceptibility to β-glucosidase-mediated hydrolysis. This is detailed in the quantitative evidence below.

Acetyl group may shift chromatographic retention and co-pigmentation; using non-acylated standard risks peak misassignment.
Caco-2 transport rank differs (coumaroylated > acetylated > non-acylated); permeability data from Cyanidin 3-glucoside may not transfer.
Acylated forms may show higher thermal resilience; protocols validated with non-acylated standard could underestimate recovery under PLE.

Quantitative Differentiation Evidence


Caco-2 Trans-Epithelial Transport Rate

Acetylated anthocyanin monoglucosides exhibit statistically higher trans-epithelial transport rates across Caco-2 cell monolayers compared to their non-acylated counterparts. The transport rate hierarchy was: coumaroylated > acetylated > non-acylated, with the acetylated forms achieving significantly greater permeation than the unmodified glucoside (p < 0.05) [1]. This pattern was observed for both monoglycoside and diglycoside anthocyanin mixtures.

Caco-2 Transport
Class-level
Coumaroylated > Acetylated > Non-acylated (p
Reported transport rank; non-acylated data may not transfer.
Caco-2 monolayer; apical-to-basolateral; class-level inference.
Thermal Stability
Class-level
Acylated stable ≥100 °C PLE; non-acylated more degraded.
May support thermal processing method development.
Grape skin extracts; PLE up to 100 °C.
Chemotaxonomic Marker
Context-dependent
Acetyl-cyanidin-pentoside exclusive to hybrid grapes; absent in V. vinifera.
Supports grape authenticity verification workflows.
LC-ESI-MS/MS; presence/absence marker.
Apple Peel Abundance
Head-to-head
≤23% of total anthocyanins; cyanidin-3-galactoside dominates (77–78%).
Inclusion as standard prevents minor peak misidentification.
Starking Delicious peel; HPLC 520 nm.
Food Content Range
Context-dependent
0.08 mg/100 mL (wine) – 4.08 mg/100 g FW (lowbush blueberry); ~50-fold range.
Low abundance demands sensitive LOD
Phenol-Explorer aggregated data; HPLC-DAD/LC-MS.
Intestinal absorption Caco-2 monolayer Transport kinetics Bioavailability

Thermal Stability Under Extraction Conditions

In a controlled comparison of grape skin anthocyanins, acylated derivatives (including malvidin 3-acetylglucoside and peonidin 3-acetylglucoside) demonstrated greater thermal resilience than non-acylated forms. Under pressurized liquid extraction (PLE), non-acylated anthocyanins were stable only up to 100 °C, while acylated forms tolerated these temperatures with less degradation. The stability difference became more pronounced at elevated temperatures and under higher oxygen partial pressures [1].

Thermal Stability
Class-level
Acylated stable ≥100 °C PLE; non-acylated more degraded.
May support thermal processing method development.
Grape skin extracts; PLE up to 100 °C.
Thermal degradation Extraction stability Acylated anthocyanins Process validation

Chemotaxonomic Marker for Hybrid Grapes

LC-ESI-MS profiling of anthocyanins demonstrated that cyanidin-3-O-(6-O-acetyl)-pentoside occurs exclusively in hybrid grape cultivars, alongside 3,5-O-diglucoside anthocyanins, whereas authentic Vitis vinifera cultivars contain only 3-O-monoglucoside anthocyanins and their acetyl-, p-coumaryl-, and caffeoyl-esters. This structural feature enables unambiguous chemotaxonomic differentiation between pure V. vinifera and hybrid grapevines [1].

Chemotaxonomic Marker
Context-dependent
Acetyl-cyanidin-pentoside exclusive to hybrid grapes; absent in V. vinifera.
Supports grape authenticity verification workflows.
LC-ESI-MS/MS; presence/absence marker.
Chemotaxonomy Grape authentication LC-MS profiling Vitis hybrid detection

Abundance Profile in Apple Peel

In Starking Delicious apple peel, cyanidin 3-acetylglucoside is one of several minor anthocyanins, comprising only a small fraction of the total anthocyanin pool. Cyanidin 3-galactoside dominates at 77.4–78.3% of total anthocyanins across control and treated batches, while cyanidin 3-acetylglucoside, cyanidin 3-xyloside, and cyanidin 3-arabinoside together account for ≤23% of total pigment [1]. The proportion of cyanidin 3-acetylglucoside decreased further in ethephon- and seniphos-treated fruit relative to untreated controls.

Apple Peel Abundance
Head-to-head
≤23% of total anthocyanins; cyanidin-3-galactoside dominates (77–78%).
Inclusion as standard prevents minor peak misidentification.
Starking Delicious peel; HPLC 520 nm.
Apple anthocyanin profiling HPLC quantification Minor component analysis

Food Content Variation Across Matrices

Compiled food composition data from Phenol-Explorer reveal that Cyanidin 3-O-(6''-acetyl-glucoside) content varies by approximately 50-fold across food matrices: red wine contains 0.08 mg/100 mL (mean; range 0.05–0.29; n = 56), whereas lowbush blueberry contains 4.08 mg/100 g fresh weight (range 0.00–10.25; n = 10) and Aestivalis grape contains 3.96 mg/100 g FW [1]. In contrast, Cyanidin 3-glucoside is typically present at 1–2 orders of magnitude higher concentration in these same foods, positioning the acetylated form as a selectively enriched minor congener in specific berry species.

Food Content Range
Context-dependent
0.08 mg/100 mL (wine) – 4.08 mg/100 g FW (lowbush blueberry); ~50-fold range.
Low abundance demands sensitive LOD
Phenol-Explorer aggregated data; HPLC-DAD/LC-MS.
Food composition database Polyphenol quantification Dietary intake assessment

Priority Application Scenarios


Intestinal Absorption and Bioavailability Studies

Cyanidin 3-(6''-acetylglucoside) should be selected as the test article when investigating the effect of sugar acylation on anthocyanin trans-epithelial transport. As demonstrated in Caco-2 monolayer models, acetylated anthocyanins exhibit significantly higher transport rates than non-acylated glucosides (p < 0.05) [1]. Using the non-acetylated Cyanidin 3-glucoside would underestimate the permeation potential of acylated dietary anthocyanins, leading to inaccurate predictions of in vivo bioavailability.

Grape and Wine Authenticity Testing

Regulatory and commercial laboratories performing wine authenticity verification require Cyanidin 3-(6''-acetylglucoside) as a certified reference material to construct accurate MS/MS spectral libraries. Its presence or absence distinguishes hybrid grape cultivars from pure Vitis vinifera, a critical determination for protected designation of origin (PDO) compliance and fraud detection [2].

Thermal Process Validation

When developing or validating thermal processing protocols (pasteurisation, spray-drying, extrusion) for anthocyanin-rich food ingredients, Cyanidin 3-(6''-acetylglucoside) serves as a more thermally resilient marker than Cyanidin 3-glucoside. Acylated anthocyanins withstand temperatures up to ≥100 °C under PLE with less degradation [3], enabling accurate monitoring of pigment retention under realistic industrial processing conditions.

Berry and Apple Metabolomics Quantitation

In targeted metabolomics studies of Vaccinium species or Malus domestica, Cyanidin 3-(6''-acetylglucoside) is an essential calibration standard despite its low abundance (0.95–4.08 mg/100 g FW in blueberries; <3% of total anthocyanins in apple peel) [4]. Its inclusion prevents misannotation of low-intensity chromatographic peaks and ensures accurate total acylated anthocyanin quantification in genotype–environment interaction studies.

Application
Selection Property
Validation Focus
Intestinal transport model studies
Acylation-dependent permeability
Transport rank relative to non-acylated forms
Grape and wine authenticity testing
Chemotaxonomic marker specificity
Presence/absence in hybrid vs V. vinifera
Thermal processing method development
Thermal stability under extraction
Degradation rate relative to non-acylated anthocyanins
Targeted berry/apple metabolomics
Minor component calibration standard
Peak assignment and LOD verification
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